3-Methoxytangeretin
Overview
Description
3-Methoxytangeretin is a chemical compound with the molecular formula C21H22O8 . It is a type of polymethoxyflavone (PMF), a group of flavonoid compounds . PMFs are more lipophilic than hydroxyl flavones due to their methoxy groups, which may affect their biological activities .
Molecular Structure Analysis
The molecular structure of this compound is characterized by its molecular formula C21H22O8 . The average mass is 402.395 Da and the monoisotopic mass is 402.131470 Da .Scientific Research Applications
Adipocytokine Secretion and Adipocyte Hypertrophy
- Study Focus : Investigating the modulation of adipocytokine secretion and effects on adipocyte hypertrophy.
- Key Findings : Nobiletin and tangeretin, related to 3-Methoxytangeretin, were found to influence the secretion of adipocytokines in murine preadipocyte cell line 3T3-L1, thereby affecting insulin sensitivity and resistance factors. These flavonoids could be potential therapeutic candidates for the prevention and treatment of insulin resistance (Miyata et al., 2011).
Cancer Treatment
- Study Focus : Exploring the anti-cancer properties of methoxyflavones.
- Key Findings : Studies have shown that compounds like this compound can play a significant role in inhibiting cancer cell growth and inducing apoptosis in various cancer cell lines, such as prostate cancer cells (Tsai et al., 2022).
Cell Division and Bacterial Growth
- Study Focus : Understanding the impact of 3-Methoxy derivatives on cell division and bacterial growth.
- Key Findings : 3-Methoxybenzamide, a compound similar to this compound, has been identified as an inhibitor of cell division in Bacillus subtilis (Ohashi et al., 1999).
Antiviral Properties
- Study Focus : Examining the antiviral capabilities of 3-Methoxyflavones.
- Key Findings : Compounds including 3-Methoxyflavones demonstrated potent activities against picornaviruses and vesicular stomatitis virus. These compounds protected host cells from viral-induced shutdown of cellular protein synthesis, suggesting their potential as antiviral agents (Van Hoof et al., 1984).
Properties
IUPAC Name |
3,5,6,7,8-pentamethoxy-2-(4-methoxyphenyl)chromen-4-one | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H22O8/c1-23-12-9-7-11(8-10-12)15-18(25-3)14(22)13-16(24-2)19(26-4)21(28-6)20(27-5)17(13)29-15/h7-10H,1-6H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OBIOZWXPDBWYHB-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C2=C(C(=O)C3=C(O2)C(=C(C(=C3OC)OC)OC)OC)OC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H22O8 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
402.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
34170-18-8 | |
Record name | 3-Methoxytangeretin | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0034170188 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 3-METHOXYTANGERETIN | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/RNF1407A4J | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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